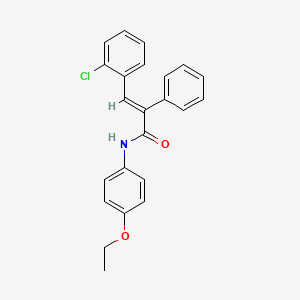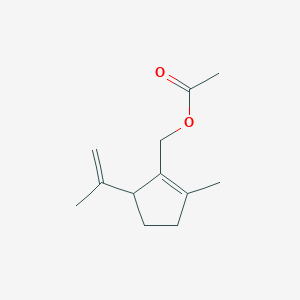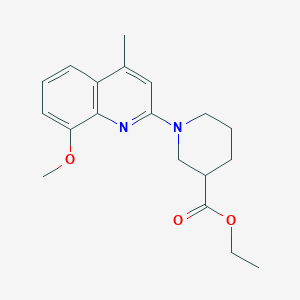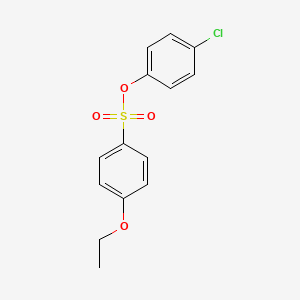
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylacrylamide
Overview
Description
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylacrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CEPA, and it is a member of the phenylacrylamide family. CEPA is a white crystalline powder with a molecular weight of 393.91 g/mol. In
Mechanism of Action
The mechanism of action of CEPA is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. CEPA has also been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, CEPA has been shown to have anti-inflammatory and analgesic effects. CEPA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
CEPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CEPA is also highly selective for DNA and has low toxicity, making it a useful tool for studying DNA damage and repair mechanisms.
However, CEPA also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. CEPA is also expensive and may not be readily available for all researchers.
Future Directions
There are several future directions for research on CEPA. One area of interest is the development of CEPA as a potential anticancer therapy. Further studies are needed to determine the optimal dosage and administration route for CEPA in cancer treatment.
Another area of research involves the use of CEPA as a fluorescent probe for the detection of DNA damage. Future studies could explore the use of CEPA in combination with other fluorescent probes for more comprehensive analysis of DNA damage and repair mechanisms.
Finally, there is potential for CEPA to be used in the development of new drugs for other diseases. Further studies are needed to explore the full range of biochemical and physiological effects of CEPA and its potential applications in various fields.
Conclusion:
In conclusion, CEPA is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CEPA and its applications in various fields.
Scientific Research Applications
CEPA has been studied extensively for its potential applications in various fields. One of the primary areas of research involves its use as a fluorescent probe for the detection of DNA damage. CEPA has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research involves the use of CEPA as a potential anticancer agent. CEPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-2-27-20-14-12-19(13-15-20)25-23(26)21(17-8-4-3-5-9-17)16-18-10-6-7-11-22(18)24/h3-16H,2H2,1H3,(H,25,26)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQDULQHCGYRM-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)

![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)



![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)

![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)